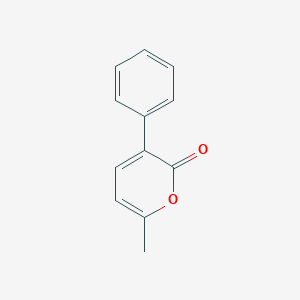

2H-Pyran-2-one, 6-methyl-3-phenyl-

Description

Classification and Structural Features within the 2H-Pyran-2-one Chemical Class

2H-Pyran-2-one, 6-methyl-3-phenyl- is classified as a substituted heterocyclic compound. The core of the molecule is a pyran ring, which is a six-membered heterocycle containing one oxygen atom. lookchem.com Specifically, it is a 2H-pyran-2-one, indicating a six-membered ring with an oxygen atom, a ketone group at the C2 position, and double bonds within the ring, making it an unsaturated lactone.

The structural characteristics of this specific isomer are defined by its substituents:

A methyl group at the C6 position.

A phenyl group at the C3 position.

The 2H-pyran-2-one ring itself possesses several key reactive sites. The electrophilic nature of carbons C2, C4, and C6 makes the ring susceptible to nucleophilic attack, a feature that chemists exploit for ring-opening and ring-transformation reactions. umich.eduresearchgate.net The conjugated diene system within the ring also allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as a versatile diene. umich.edu The specific placement of the phenyl group at C3 and the methyl group at C6 influences the electron distribution and steric accessibility of these reactive sites, thereby modulating its reactivity compared to other isomers or the unsubstituted parent compound.

Table 1: Structural Details of 2H-Pyran-2-one, 6-methyl-3-phenyl-

| Feature | Description |

|---|---|

| Core Structure | 2H-Pyran-2-one |

| Chemical Class | Heterocyclic, Lactone |

| Functional Groups | α,β-Unsaturated Ester (Lactone), Alkene, Phenyl Group |

| Substituent at C3 | Phenyl |

| Substituent at C6 | Methyl |

| Molecular Formula | C₁₂H₁₀O₂ |

Overview of Scientific Relevance and Research Trajectories for 2H-Pyran-2-one Derivatives

The scientific relevance of the 2H-pyran-2-one scaffold is vast and multifaceted. These compounds are not only of interest for their intrinsic properties but also as pivotal intermediates for synthesizing a wide array of other complex molecules. mdpi.commdpi.com

Key Research Areas:

Synthetic Building Blocks: 2H-pyran-2-ones are highly valued as precursors for a diverse range of aromatic and heteroaromatic systems. mdpi.com Through reactions with various nucleophiles, they can be transformed into pyridines, pyrimidines, quinolines, isocoumarins, and various other heterocyclic structures. umich.edu This versatility makes them a cornerstone in synthetic strategies aimed at creating novel molecular diversity.

Natural Products: The 2H-pyran-2-one motif is present in a variety of natural products that exhibit significant biological activities. mdpi.com For example, 6-pentyl-2H-pyran-2-one is an antifungal compound found in species of Trichoderma. chemicalbook.com The study of these natural products and the synthesis of their analogues often drive research in this area.

Photophysical Properties: Many 2H-pyran-2-one derivatives have been found to possess interesting photophysical properties, including fluorescence. mdpi.com This has led to research into their potential applications in materials science, such as in the fabrication of light-emitting devices. mdpi.com

Pharmacological Potential: The diverse structures that can be generated from 2H-pyran-2-one precursors have led to the discovery of compounds with a wide range of pharmacological activities. Research has explored their potential as anti-inflammatory, antimicrobial, and antitumor agents. For instance, certain tetralone derivatives synthesized from 2H-pyran-2-ones are known to have interesting antitumor and antidepressant activities. mdpi.com

Current research trajectories continue to focus on developing novel, efficient, and selective synthetic methods for preparing substituted 2H-pyran-2-ones. acs.org There is also a strong emphasis on using computational methods, such as Density Functional Theory (DFT), to predict the reactivity and properties of new derivatives, accelerating the discovery process for new materials and potential drug candidates. mdpi.com

Historical Context and Evolution of Research on Substituted 2H-Pyran-2-ones

Research on 2H-pyran-2-ones has evolved significantly over the decades. Initially, much of the work focused on the isolation and characterization of natural products containing this ring system. The recognition of their diverse biological activities spurred interest in their total synthesis and the preparation of synthetic analogues.

The development of synthetic chemistry provided a major impetus to the field. Early methods for synthesizing the 2H-pyran-2-one core could be complex and low-yielding. orgsyn.org A significant breakthrough was the development of one-pot syntheses and multi-component reactions, which allow for the efficient construction of complex, substituted pyranones from simple starting materials. umich.eduresearchgate.net For example, methods involving the condensation of ketones with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and hippuric acid have become common. umich.edu

More recently, research has been driven by the need for more sustainable and efficient chemical processes. This has led to the exploration of microwave-assisted synthesis and the use of novel catalytic systems to improve reaction times and yields. umich.eduresearchgate.net The evolution of analytical techniques, particularly NMR spectroscopy and mass spectrometry, has also been crucial in enabling the precise characterization of the complex structures synthesized. mdpi.com The role of 2H-pyran-2-ones has thus shifted from being simply a class of natural products to becoming a powerful and versatile tool in the arsenal (B13267) of the modern synthetic chemist for creating molecular complexity. mdpi.com

Table 2: Common Reactions of the 2H-Pyran-2-one Ring

| Reaction Type | Description | Resulting Compounds |

|---|---|---|

| Nucleophilic Attack | Attack at electrophilic centers (C2, C4, C6) can lead to ring opening or transformation. | Pyridines, Pyrimidines, Arenes |

| Diels-Alder Reaction | The pyranone acts as a diene, reacting with dienophiles. | Bicyclic compounds, Anilines, Biphenyls |

| Substitution Reactions | Functional groups on the ring can be replaced or modified (e.g., via cross-coupling). | Further functionalized pyranones |

| Ring Transformation | Reaction with specific reagents can convert the pyranone ring into a different heterocyclic or carbocyclic system. | Isoquinolines, Naphthalenes, Benzofurans |

Aims and Scope of the Comprehensive Research Overview

The primary aim of this article is to present a comprehensive overview of the chemical compound 2H-Pyran-2-one, 6-methyl-3-phenyl-. Given the limited availability of specific research data for this particular isomer, the scope is broadened to encompass the general chemical class of substituted 2H-pyran-2-ones. This overview is structured to:

Define the classification and key structural features of the title compound within the broader 2H-pyran-2-one family.

Summarize the established scientific relevance and major research directions for 2H-pyran-2-one derivatives, highlighting their importance in synthesis and medicinal chemistry.

Provide a historical context for the evolution of research in this area, tracing the journey from natural product chemistry to modern synthetic applications.

By examining the well-documented chemistry of the 2H-pyran-2-one scaffold, this article provides a scientifically grounded understanding of the likely properties and reactivity of the specific, yet less-studied, 2H-Pyran-2-one, 6-methyl-3-phenyl-.

Structure

3D Structure

Properties

CAS No. |

53034-19-8 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

6-methyl-3-phenylpyran-2-one |

InChI |

InChI=1S/C12H10O2/c1-9-7-8-11(12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

CTENEEIERHJDGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 2h Pyran 2 One, 6 Methyl 3 Phenyl Analogues

Strategic Approaches to the 2H-Pyran-2-one Core

The construction of the 2H-pyran-2-one scaffold can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to form complex molecules from simple starting materials in a single step, aligning with the principles of green chemistry. nih.govmdpi.com Several MCRs have been developed for the synthesis of functionalized 2H-pyrans. nih.gov These reactions often involve the condensation of an active methylene (B1212753) compound, an aldehyde, and a 1,3-dicarbonyl compound. mdpi.com For instance, a one-pot, four-component cascade reaction has been utilized to synthesize novel spiro-2-amino-4H-pyrans. nih.gov Another approach involves a three-component reaction of malononitrile (B47326), aromatic aldehydes, and a hydroxy methyl pyranone in the presence of an ionic liquid catalyst to produce pyran derivatives in excellent yields. mdpi.com

Condensation and Cyclization Reactions

Classical condensation and subsequent cyclization reactions remain a cornerstone for the synthesis of the 2H-pyran-2-one core. bohrium.com A prevalent method is the Knoevenagel condensation of an enal with a 1,3-dicarbonyl compound, which proceeds through a 1-oxatriene intermediate that undergoes a 6π-electrocyclization to form the 2H-pyran ring. nih.gov This strategy has been successfully applied to the synthesis of various pyran derivatives, including pyranocoumarins and pyranoquinolinones, sometimes even in aqueous conditions. mdpi.com

Another notable method involves the reaction of α-aroylketene dithioacetals with malononitrile in the presence of a base, which leads to the formation of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles through a domino reaction involving addition-elimination and intramolecular cyclization. acs.org Furthermore, the reaction of vinylacetic acid with paraformaldehyde in the presence of sulfuric acid provides a straightforward route to 5,6-dihydro-2H-pyran-2-one, which can be subsequently converted to 2H-pyran-2-one. orgsyn.org

| Starting Materials | Reagents | Product | Yield | Reference |

| Enals and 1,3-dicarbonyl compounds | Pyridine (B92270) | Bicyclic 2H-pyrans | Good | nih.gov |

| α-Aroylketene dithioacetals and malononitrile | KOH/DMF | 6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles | Excellent | acs.org |

| Vinylacetic acid and paraformaldehyde | H₂SO₄, Acetic Acid | 5,6-Dihydro-2H-pyran-2-one | 25.1% | orgsyn.org |

Organocatalytic and Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has seen a surge in the use of organocatalysis and metal catalysis to achieve high efficiency and selectivity. N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the formal [3+3] annulation of alkynyl esters with enolizable ketones to afford functionalized 2H-pyran-2-ones under mild, metal-free conditions. nih.govacs.orgorganic-chemistry.org Phosphine-catalyzed [3+3] annulation of allenoates with 1,3-dicarbonyl compounds also provides a facile route to stable 2,4,5,6-tetrasubstituted 2H-pyrans. nih.govorganic-chemistry.org

Transition metal catalysis offers another powerful avenue for 2H-pyran-2-one synthesis. Gold(I) has been shown to catalyze the formal [2+2+2] cycloaddition of activated alkynes and carbonyls. digitellinc.com Copper powder has been used to catalyze the coupling and cyclization of β-bromo-α,β-unsaturated carboxylic acids with 1,3-diketones under microwave irradiation. researchgate.net Nickel(0) has been utilized in the catalytic synthesis of bicyclic 2H-pyrans from diynes and aldehydes. nih.gov

| Catalyst | Reactants | Product | Key Features | Reference |

| N-Heterocyclic Carbene | Alkynyl esters and enolizable ketones | Functionalized 2H-pyran-2-ones | Metal-free, mild conditions, high regioselectivity | nih.govacs.orgorganic-chemistry.org |

| Phosphine | Allenoates and 1,3-dicarbonyl compounds | 2,4,5,6-Tetrasubstituted 2H-pyrans | Facile entry to stable 2H-pyrans | nih.govorganic-chemistry.org |

| Gold(I) | Activated alkynes and carbonyls | 2H-Pyrans | Formal [2+2+2] cycloaddition | digitellinc.com |

| Copper Powder | β-Bromo-α,β-unsaturated carboxylic acids and 1,3-diketones | 2H-Pyran-2-ones | Microwave-assisted | researchgate.net |

Green Chemistry Approaches in 2H-Pyran-2-one Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of 2H-pyran-2-ones. mdpi.comeurekaselect.com This includes the use of environmentally benign solvents like water, solvent-free reaction conditions, and reusable catalysts. nih.goveurekaselect.com Microwave-assisted organic synthesis has been shown to be an effective green method, often leading to shorter reaction times and higher yields. researchgate.neteurekaselect.com The use of ionic liquids as recyclable catalysts in multicomponent reactions also represents a significant step towards more sustainable synthetic protocols. mdpi.comeurekaselect.com

Targeted Synthesis of 6-methyl-3-phenyl-2H-Pyran-2-one and Substituted Derivatives

While general methods for the synthesis of the 2H-pyran-2-one core are well-established, the targeted synthesis of specifically substituted analogs like 6-methyl-3-phenyl-2H-pyran-2-one requires careful consideration of regioselectivity.

Regioselective Introduction of Substituents (e.g., Methyl, Phenyl)

The regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved through a 1,3-dipolar cycloaddition reaction, highlighting the potential for controlling substituent placement in heterocyclic systems. nih.gov In the context of 2H-pyran-2-ones, the carbanion-induced ring transformation of 6-aryl-3-carbomethoxy-4-methylsulfanyl-2H-pyran-2-one with malononitrile has been reported to yield highly functionalized biaryls, demonstrating a method for introducing specific functionalities. thieme-connect.de

A one-pot synthesis of 3-benzoylamino derivatives of 2H-pyran-2-ones has been described, starting from appropriate ketones, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and hippuric acid. researchgate.netumich.edu This method allows for the introduction of an amino group at the 3-position, which can be a precursor for a phenyl group. The synthesis of 3-amino-6-substituted-2H-pyran-2-ones has also been reported. researchgate.net The synthesis of coumarin-containing phosphonopyrazole compounds proceeds through a regioselective nucleophilic attack, indicating that careful choice of substrates and reaction conditions can control the position of substituents. clockss.org

| Precursor/Reactant | Method | Resulting Moiety/Substituent | Significance |

| 6-Aryl-3-carbomethoxy-4-methylsulfanyl-2H-pyran-2-one | Carbanion induced ring transformation with malononitrile | Functionalized biaryls | Demonstrates regioselective functionalization |

| Ketones, DMFDMA, Hippuric acid | One-pot synthesis | 3-Benzoylamino group | Precursor for a 3-phenyl substituent |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Reaction with hydrazines | Coumarinyl phosphonopyrazoles | Example of regioselective nucleophilic attack |

Precursor Chemistry and Building Block Utilization (e.g., Dehydroacetic Acid)

Dehydroacetic acid (DHA), chemically known as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, is a highly versatile and widely utilized precursor in the synthesis of a diverse range of heterocyclic compounds, including analogues of 2H-Pyran-2-one, 6-methyl-3-phenyl-. researchgate.netclockss.org Its multiple reactive sites make it an ideal starting material for constructing complex molecular architectures. clockss.org DHA is commercially available and can be synthesized through methods like the controlled polymerization of diketene. researchgate.net

The structure of dehydroacetic acid features several key reactive positions that can be targeted by both nucleophiles and electrophiles, allowing for the introduction of various functional groups and the construction of new ring systems. clockss.org It exists in several tautomeric forms, with the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one form being the most stable due to its extended conjugated system. researchgate.net

The synthesis of pyran-2-one derivatives from DHA often involves its reaction with various reagents to modify its core structure. For instance, condensation reactions are a common strategy. The reaction of DHA with aldehydes can lead to the formation of chalcone-like intermediates, which can be further cyclized. clockss.org Similarly, it can be condensed with N,N-dimethylformamide dimethyl acetal (DMFDMA) to generate reactive intermediates for further transformations. clockss.org

The reactivity of the acetyl group at the 3-position and the hydroxyl group at the 4-position are central to its utility. These groups can participate in cyclization and condensation reactions to build fused heterocyclic systems or to introduce substituents onto the pyranone ring. researchgate.net For example, reactions with various amines, hydrazines, and other nucleophiles can lead to the opening of the pyran ring followed by rearrangement and cyclization to form a wide array of five and six-membered heterocyclic compounds. researchgate.net The synthesis of 3-imidazolyl-pyrones and benzimidazole (B57391) derivatives from DHA highlights its role as a scaffold. researchgate.net

The following table summarizes the use of dehydroacetic acid as a precursor for various pyran-2-one analogues and other heterocyclic systems.

Table 1: Synthetic Applications of Dehydroacetic Acid as a Precursor

| Reagent(s) | Resulting Product Type | Reference |

|---|---|---|

| o-phenylenediamine | Benzimidazole derivatives | researchgate.net |

| Furfural | Furan-substituted pyranone | researchgate.net |

| N,N-dimethylformamide dimethyl acetal (DMFDMA) | Enaminone intermediates | clockss.org |

| Ethyl glycinate (B8599266) / Aromatic amines | Pyrano[3,4-c]pyrrole derivatives | clockss.org |

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of 2H-pyran-2-one derivatives from a laboratory setting to an industrial scale introduces a unique set of challenges and considerations that must be addressed to ensure an efficient, safe, cost-effective, and environmentally responsible process. acs.org

One of the primary considerations is the choice of synthetic route and starting materials. For industrial production, starting materials must be readily available, low-cost, and sustainable. acs.org While complex, multi-step syntheses may be feasible in a lab, industrial processes favor shorter, more direct routes with high atom economy to minimize waste and cost. The use of naturally occurring and widely available precursors like dehydroacetic acid or kojic acid can be advantageous for large-scale production due to their availability and lower cost. acs.orgchemicalbook.com

Process optimization is critical. This includes refining reaction conditions such as temperature, pressure, and reaction time to maximize yield and throughput while minimizing energy consumption. The choice of catalyst is also crucial. While laboratory syntheses might use expensive or sensitive catalysts, industrial processes often require robust, recyclable, and cost-effective catalysts, such as heterogeneous solid acid catalysts, to facilitate separation and reuse. researchgate.net The application of microwave-assisted synthesis has shown potential in significantly reducing reaction times, which could be a valuable consideration for scaling up, though translating this technology to large-scale reactors presents its own engineering challenges. researchgate.netresearchgate.net

Solvent selection is another key factor. Industrial processes aim to reduce or eliminate the use of hazardous or environmentally harmful solvents. The development of syntheses in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, is a major goal. acs.orgresearchgate.net

Table 2: Key Considerations for Industrial-Scale Synthesis

| Consideration | Laboratory-Scale Focus | Industrial-Scale Challenge & Priority |

|---|---|---|

| Starting Materials | Novelty and availability in small quantities. | Low cost, high availability, sustainability, and safety. acs.org |

| Synthetic Route | Multi-step routes are common to achieve complexity. | High-yield, high-throughput, atom-economical, and fewer steps. |

| Catalysis | Use of stoichiometric or expensive catalysts. | Use of robust, recyclable, and highly active catalysts (e.g., heterogeneous). researchgate.net |

| Reaction Conditions | Optimization for yield on a small scale. | Optimization for energy efficiency, safety, and throughput. |

| Solvent Usage | Wide variety of solvents, including hazardous ones. | Minimization of solvent use; preference for green and recyclable solvents. acs.org |

| Purification | Chromatography is common. | Scalable methods like crystallization and distillation are preferred. orgsyn.org |

| Process Technology | Standard glassware. | Use of specialized reactors (e.g., for microwave-assisted synthesis) and process control. researchgate.net |

| Waste Management | Waste is manageable on a small scale. | Efficient waste treatment and byproduct valorization are critical. |

Chemical Reactivity and Reaction Mechanisms of 2h Pyran 2 One, 6 Methyl 3 Phenyl Scaffolds

Nucleophilic Reactivity and Ring Transformations

The 2H-pyran-2-one ring is susceptible to nucleophilic attack due to the presence of multiple electrophilic centers. clockss.org This vulnerability often leads to ring-opening and subsequent rearrangement reactions, forming new carbocyclic or heterocyclic systems. clockss.org

The primary electrophilic sites within the 2H-pyran-2-one scaffold are the carbon atoms at positions C-2, C-4, and C-6. clockss.orgresearchgate.netimist.ma The carbonyl carbon (C-2) is highly electrophilic due to the polarization of the carbon-oxygen double bond. The C-4 and C-6 positions are also activated towards nucleophilic attack due to their participation in the conjugated system. The specific site of nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. Functionally substituted 2H-pyran-2-ones exhibit three electrophilic centers with varying electrophilicity, allowing for selective reactions with appropriate nucleophiles to generate new chemical entities. researchgate.netepa.gov

Nucleophilic attack on the 2H-pyran-2-one ring frequently initiates a cascade of reactions, beginning with the opening of the lactone ring. clockss.orgresearchgate.net For instance, reactions with nitrogen nucleophiles like ammonia (B1221849), amines, and hydrazines can lead to the formation of various nitrogen-containing heterocycles such as pyridines, pyrimidines, and pyridazines. clockss.orgepa.gov The reaction of non-fused 2H-pyran-2-ones with hydrazine (B178648) hydrate, for example, results in a flexible intermediate after ring opening, which can then undergo further reactions. clockss.org These transformations often involve the opening of the pyran nucleus under the influence of the nucleophilic reagent, leading to interesting rearrangement reactions. researchgate.netimist.ma

| Nucleophile | Resulting Heterocycle(s) |

| Ammonia | Pyridines |

| Primary Amines | Pyridines |

| Hydrazine | Pyridazines, Pyrazoles |

| Hydroxylamine | Isoxazoles |

Table 1: Examples of Heterocycles Formed from Nucleophilic Ring Transformations

Electrophilic Aromatic Substitution Reactions

While susceptible to nucleophilic attack, the 2H-pyran-2-one ring also exhibits characteristics of an aromatic system, undergoing electrophilic substitution reactions. clockss.org

Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, selectively occur at the C-3 and C-5 positions of the 2H-pyran-2-one ring. clockss.org This regioselectivity is a hallmark of the aromatic-like nature of the pyran-2-one system. The phenyl group at C-3 in 6-methyl-3-phenyl-2H-pyran-2-one will also undergo electrophilic substitution, with the substitution pattern on the phenyl ring being directed by the activating and directing effects of the pyran-2-one moiety.

| Reaction | Reagents | Position of Substitution |

| Halogenation | Br₂, Cl₂, I₂ | C-3, C-5 |

| Nitration | HNO₃, H₂SO₄ | C-3, C-5 |

| Sulfonation | Fuming H₂SO₄ | C-3, C-5 |

Table 2: Common Electrophilic Aromatic Substitution Reactions on the 2H-Pyran-2-one Ring

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder)

2H-Pyran-2-one derivatives can act as dienes in Diels-Alder reactions, a type of pericyclic reaction. clockss.org These [4+2] cycloaddition reactions provide a powerful tool for the synthesis of complex carbocyclic and heterocyclic systems. The reaction of 2H-pyran-2-ones with alkynes, for example, can yield substituted aniline (B41778) derivatives. rsc.org The reactivity and regioselectivity of these reactions are influenced by the substituents on the pyran-2-one ring. rsc.orgresearchgate.net The Diels-Alder reaction of 2H-pyran-2-ones can be followed by a retro-Diels-Alder reaction, leading to the formation of aromatic compounds. acs.org

Oxidation and Reduction Chemistry

The 2H-pyran-2-one scaffold can undergo both oxidation and reduction reactions, leading to a variety of transformed products. For instance, the reduction of the nitro group in nitro-substituted pyran-2-ones can be followed by intramolecular cyclization. researchgate.net Oxidation of intermediates formed during nucleophilic addition reactions is also a common phenomenon, often leading to aromatized products. clockss.org For example, 1,4-dihydropyridazines formed from the reaction with hydrazine can be oxidized to the corresponding aromatic pyridazines. clockss.org The selective hydrogenation of certain pyran-2-one derivatives can also be achieved using catalysts like Palladium on carbon (Pd/C). imist.ma

Acid-Base Catalyzed Transformations

The 2H-pyran-2-one ring is susceptible to both acid and base-catalyzed reactions, which can lead to ring-opening, rearrangement, or condensation products. The presence of the 6-methyl and 3-phenyl groups significantly influences the reactivity and regioselectivity of these transformations.

Under acidic conditions, the carbonyl oxygen of the pyran-2-one ring can be protonated, enhancing the electrophilicity of the C2 and C6 positions. This activation facilitates nucleophilic attack, which can lead to the opening of the pyran ring. For instance, treatment of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid, DHA) with acid can lead to various rearranged products. researchgate.net While specific studies on 6-methyl-3-phenyl-2H-pyran-2-one are limited, analogous reactions with similar scaffolds suggest that acid catalysis can promote transformations such as hydrolysis and rearrangements. researchgate.net A study on a domino reaction of 3-hydroxyhexa-4,5-dienoates catalyzed by concentrated sulfuric acid yielded 5,6-dimethyl-4-phenyl-2H-pyran-2-one, highlighting the utility of acid catalysis in the synthesis of substituted pyran-2-ones. nih.gov

Base-catalyzed transformations of 2H-pyran-2-ones are also common and can proceed through various mechanisms. Strong bases can deprotonate the methyl group at the C6 position, generating a carbanion that can participate in subsequent reactions. Alternatively, nucleophilic attack at the electrophilic centers of the pyran-2-one ring can initiate ring-opening or domino reactions. acs.org For example, a domino protocol for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile (B47326) is catalyzed by potassium hydroxide. acs.org This process involves sequential addition-elimination, intramolecular cyclization, and ring-opening and closing sequences. acs.org Another example is the base-catalyzed Diels-Alder reaction of 2H-pyran-2,5-diones, which proceeds with good yields and selectivity. nih.gov The synthesis of stable 2H-pyrans has also been achieved through a one-pot sequence involving a base-catalyzed isomerization and 6π-oxaelectrocyclization. organic-chemistry.orgnih.gov

A notable acid-catalyzed multicomponent reaction involves phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of p-toluenesulfonic acid (pTSA). mdpi.com The proposed mechanism begins with the formation of phenylglyoxal, which then undergoes a Knoevenagel condensation with 1,3-dimethylbarbituric acid. This is followed by a Michael addition of 4-hydroxy-6-methyl-2H-pyran-2-one to yield the final product. mdpi.com

| Catalyst Type | Reactants | Product(s) | Key Mechanistic Steps |

| Acid (H₂SO₄) | 3-Hydroxyhexa-4,5-dienoates | 5,6-Dimethyl-4-phenyl-2H-pyran-2-one | Domino reaction |

| Base (KOH) | α-Aroylketene dithioacetals, Malononitrile | 6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles | Addition-elimination, Intramolecular cyclization |

| Base (Dicyclohexylmethylamine) | 2H-Pyran-2,5-diones | Tricyclic core of basiliolide B | Diels-Alder reaction |

| Acid (pTSA) | Phenylglyoxal hydrate, 1,3-Dimethylbarbituric acid, 4-Hydroxy-6-methyl-2H-pyran-2-one | 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Knoevenagel condensation, Michael addition |

Photochemical Reactions of 2H-Pyran-2-ones

2H-pyran-2-ones are known to undergo a variety of photochemical reactions, including electrocyclic ring-opening, valence isomerization, and cycloadditions. researchgate.nettaylorfrancis.com The specific pathway taken often depends on the substitution pattern of the pyran-2-one ring and the reaction conditions, such as the presence of a sensitizer (B1316253). researchgate.netuni-regensburg.de

Upon direct irradiation, 2-pyrone itself can undergo a 4π-electrocyclic ring-opening to form a ketene (B1206846) intermediate. researchgate.nettaylorfrancis.com This can then lead to other products depending on the solvent. uni-regensburg.de Another photochemical pathway is valence isomerization to a bicyclic lactone. researchgate.nettaylorfrancis.comuni-regensburg.de In the presence of a triplet sensitizer, such as acetophenone, 2-pyrone can undergo [4+2] cycloaddition reactions. uni-regensburg.de

The photochemistry of substituted 2-pyrones, such as those with oxygen substituents, has also been investigated. researchgate.net For instance, certain pyrimidine (B1678525) derivatives containing an allomaltol unit undergo a 6π-electrocyclization upon phototransformation. researchgate.net Naphthopyrans, which contain a fused pyran ring system, exhibit photochromism through a photochemical 6π electrocyclic ring-opening reaction. nih.gov This process proceeds through a singlet excited state and leads to the formation of colored merocyanine (B1260669) isomers. nih.govnih.gov

While specific photochemical studies on 2H-pyran-2-one, 6-methyl-3-phenyl- are not extensively documented, the general photochemical behavior of 2-pyrones provides a framework for predicting its reactivity. The phenyl group at the 3-position is likely to influence the absorption properties and the stability of any excited states or intermediates formed. The methyl group at the C6-position can also affect the regioselectivity of certain photochemical reactions. It is known that the mode of photocycloaddition depends on the substitution pattern of the 2-pyrone. researchgate.net

| Reaction Type | Conditions | Intermediate/Product | Key Features |

| Electrocyclic Ring-Opening | Direct irradiation | Ketene intermediate | Proceeds via singlet excited state uni-regensburg.de |

| Valence Isomerization | Direct irradiation | Bicyclic lactone | Forms a cyclobutene (B1205218) lactone researchgate.netuni-regensburg.de |

| [4+2] Cycloaddition | Triplet sensitizer (e.g., acetophenone) | Cycloadducts | Rare example of photochemical [4+2] cycloaddition uni-regensburg.de |

| 6π-Electrocyclization | Phototransformation | Dihydrobenzo[h]pyrano[2,3-f]quinazolines | Observed in pyrimidine derivatives with allomaltol unit researchgate.net |

| Photochromic Ring-Opening | UV excitation | Merocyanine isomers | Characteristic of naphthopyrans, proceeds via singlet excited state nih.govnih.gov |

Derivatization and Heterocyclic System Formation from 2h Pyran 2 One, 6 Methyl 3 Phenyl Precursors

Access to Novel Heterocyclic Architectures

The 6-methyl-3-phenyl-2H-pyran-2-one ring is a valuable starting material for the synthesis of a wide range of heterocyclic compounds. The electrophilic centers at positions 2, 4, and 6, along with the nucleophilic center at position 5, provide multiple avenues for chemical modification and ring transformation reactions. imist.masemanticscholar.org These reactions often involve the opening of the pyran ring followed by recyclization with various nucleophiles, leading to the formation of new heterocyclic systems. imist.ma

The fusion of a second heterocyclic ring onto the 2H-pyran-2-one core leads to the formation of bicyclic systems with extended conjugation and potentially enhanced biological activities.

Furopyranones: The synthesis of furopyranone derivatives can be achieved from precursors derived from 2H-pyran-2-ones. For instance, the deprotonation of a 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one derivative at the 4-hydroxyl group can initiate a furan (B31954) ring closure through nucleophilic attack on the bromomethyl group. imist.maresearchgate.net This intermediate can then undergo further reactions, such as condensation with aldehydes, to yield functionalized furopyranones. imist.ma Another approach involves the conjugate addition of an isocyanide to the enolic form of a dehydroacetic acid derivative, leading to an enolate intermediate that cyclizes to form a furopyranone. researchgate.net

Pyrrolopyranones: Pyrrolopyranone systems can be synthesized from 2H-pyran-2-one precursors through various strategies. One method involves the condensation of a triacetic acid lactone (a related pyran-2-one) with an N-substituted amine, followed by a series of rearrangements including a derpharmachemica.comnih.gov sigmatropic rearrangement and a Cope rearrangement to form the pyrrolopyranone structure. imist.maresearchgate.net Another strategy involves the reaction of a chalcone (B49325) derivative of a 2H-pyran-2-one with nitromethane, leading to an intermediate that undergoes intramolecular cyclization to yield pyrrolidinylidene-pyranedione derivatives. researchgate.net

The reaction of 2H-pyran-2-ones with various nitrogen-containing nucleophiles is a common and effective method for the synthesis of a variety of nitrogenous heterocycles. imist.ma

Pyridines: The transformation of 2H-pyran-2-ones into pyridines can be achieved through reaction with ammonia (B1221849) or primary amines. This reaction typically involves a nucleophilic attack at the C6 position of the pyran-2-one ring, leading to ring opening and subsequent recyclization with the elimination of water to form the pyridine (B92270) ring. The presence of substituents on the pyran-2-one ring influences the reaction conditions and the final pyridine product.

Pyrazoles: Pyrazole (B372694) derivatives can be readily synthesized from 2H-pyran-2-one precursors. A common method involves the reaction of a chalcone derivative of a 2H-pyran-2-one with hydrazines. imist.maresearchgate.net The nucleophilic attack of the hydrazine (B178648) on the α,β-unsaturated ketone system of the chalcone initiates a cyclization reaction, leading to the formation of the pyrazole ring attached to the pyran-2-one core. imist.maresearchgate.net

Pyrimidines: Pyrimidine (B1678525) rings can be constructed from 2H-pyran-2-one precursors by reaction with urea (B33335) or guanidine. researchgate.netresearchgate.net These reactions often proceed through a multicomponent reaction pathway where the pyran-2-one acts as a three-carbon synthon. The condensation of the pyran-2-one with urea or a similar reagent leads to the formation of the pyrimidine ring. For example, pyrano[2,3-d]pyrimidine-2-ones/2,4-diones can be synthesized through a three-component reaction of an aldehyde, urea/thiourea (B124793), and 3,4-dihydro-2H-pyran. growingscience.com

Quinolines: The synthesis of quinoline (B57606) derivatives can be approached using precursors derived from 2H-pyran-2-ones. While direct conversion is less common, the pyran-2-one can be used to construct a key intermediate which then undergoes cyclization to form the quinoline ring. For instance, pyrano[3,2-c]quinoline derivatives can be synthesized via a one-pot multicomponent condensation of a 4-hydroxyquinoline (B1666331), an aromatic aldehyde, and malononitrile (B47326). nih.gov The 4-hydroxyquinoline itself can be prepared from precursors accessible from pyran-2-one chemistry. The pyrano[3,2-c]quinolone core is a significant structural motif in various alkaloids. mdpi.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles from 2H-Pyran-2-one Precursors

| Heterocycle | Reagent(s) | Key Reaction Type | Reference(s) |

|---|---|---|---|

| Pyridines | Ammonia/Amines | Ring transformation | imist.ma |

| Pyrazoles | Hydrazines | Cyclocondensation | imist.maresearchgate.net |

| Pyrimidines | Urea/Guanidine | Multicomponent reaction | researchgate.netresearchgate.netgrowingscience.com |

| Quinolines | 4-Hydroxyquinolones | Multicomponent condensation | nih.govmdpi.com |

The introduction of sulfur into the heterocyclic framework provides access to thiazole (B1198619) derivatives, which are known for their broad range of biological activities. The synthesis of thiazoles from 2H-pyran-2-one precursors typically involves the use of a pyran-2-one derivative bearing a suitable leaving group, such as a halogen, which can be displaced by a sulfur-containing nucleophile.

A key intermediate for this transformation is a 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one derivative. The reaction of this bromoacetyl compound with thiosemicarbazide (B42300) or thiourea leads to the formation of an intermediate which, after protonation and nucleophilic attack onto the carbonyl group followed by dehydration, yields the corresponding thiazolyl pyran-2-one. imist.ma This method provides a direct route to link a thiazole ring to the pyran-2-one scaffold.

Quinazolinone-based hybrid molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov The synthesis of quinazolinone hybrids from a 6-methyl-3-phenyl-2H-pyran-2-one precursor can be envisioned through a multi-step synthetic strategy.

A plausible route involves the initial synthesis of a thiazole derivative from the pyran-2-one as described in the previous section. The resulting thiazolyl-pyran-2-one can then be further functionalized. For example, the thiazole moiety can be elaborated to include a group that can participate in the formation of a quinazolinone ring. Alternatively, a functional group on the phenyl ring of the pyran-2-one could be modified to an anthranilic acid derivative, a common precursor for quinazolinone synthesis. nih.gov The subsequent reaction of this derivative with an appropriate reagent, such as an isocyanate or a substituted amine followed by cyclization, would lead to the formation of a quinazolinone ring fused or linked to the pyran-2-one system, creating a novel hybrid molecule. The synthesis of quinazoline-thiazole hybrids has been reported, suggesting the feasibility of such a synthetic approach. nih.gov

Creation of Multifunctional Scaffolds and Hybrid Molecules

The 2H-pyran-2-one ring serves as a versatile scaffold for the development of multifunctional molecules and hybrid compounds. imist.maresearchgate.net Its ability to undergo a wide range of chemical transformations allows for the introduction of various pharmacophores and functional groups, leading to molecules with potentially synergistic or novel biological activities. The derivatization strategies discussed in the previous sections, such as the formation of fused heterocyclic systems and the introduction of nitrogen and sulfur-containing heterocycles, are prime examples of how the 6-methyl-3-phenyl-2H-pyran-2-one core can be elaborated into more complex and multifunctional scaffolds.

For instance, the synthesis of pyrazolyl-pyran-2-ones or thiazolyl-pyran-2-ones results in hybrid molecules that combine the structural features of both heterocyclic systems. These hybrid molecules can interact with multiple biological targets or exhibit improved pharmacokinetic properties compared to the individual components. The development of such hybrid molecules is a growing area of research in medicinal chemistry. nih.gov

Formation of Carbocyclic Systems (e.g., m-Terphenyls, Tetrahydronaphthalenes)

In addition to the formation of heterocyclic systems, the 2H-pyran-2-one ring can be utilized as a precursor for the synthesis of carbocyclic structures, such as m-terphenyls and tetrahydronaphthalenes, through ring transformation reactions.

m-Terphenyls: A facile and efficient method for the synthesis of functionalized m-terphenyls involves the ring transformation of 6-aryl-2H-pyran-2-ones. derpharmachemica.comderpharmachemica.com This reaction is typically induced by a carbanion, which can be generated from a ketone in the presence of a base like potassium hydroxide. derpharmachemica.comnih.gov The proposed mechanism initiates with the nucleophilic attack of the carbanion at the C6 position of the pyran-2-one ring. derpharmachemica.com This is followed by an intramolecular cyclization involving the carbonyl group of the attacking ketone and the C3 position of the pyran ring. Subsequent elimination of carbon dioxide, followed by protonation and dehydration, leads to the formation of the central benzene (B151609) ring of the m-terphenyl (B1677559) system in good yields. derpharmachemica.comderpharmachemica.com This method offers a metal-free and convenient route to highly substituted m-terphenyls under mild conditions. nih.govresearchgate.net

Table 2: Synthesis of m-Terphenyls from 2H-Pyran-2-ones

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| 6-Aryl-2H-pyran-2-one | Propiophenone | KOH | Functionalized m-terphenyl | Mild conditions, good yields | derpharmachemica.comderpharmachemica.com |

| 6-Biphenyl-2H-pyran-2-one | Biphenyl ketone | KOH | Biphenyl flanked V-shaped m-terphenyls | Metal-free, synthesis of bulky scaffolds | nih.gov |

Tetrahydronaphthalenes: The 2H-pyran-2-one framework can also serve as a precursor for the synthesis of tetrahydronaphthalene derivatives. A domino protocol has been developed for the synthesis of 4-aryl-2-(amino-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles from α-aroylketene dithioacetals, which are precursors to 6-aryl-2H-pyran-2-ones. acs.org Furthermore, iron(III)-catalyzed synthesis of tetrahydronaphthalenes has been reported to proceed via 3,4-dihydro-2H-pyran intermediates. nih.gov This transformation involves the selective conversion of aryl ketones into either 3,4-dihydro-2H-pyrans or tetrahydronaphthalenes depending on the catalyst used (Brønsted vs. Lewis acid). nih.gov The proposed mechanism suggests that the pyran intermediate undergoes a Friedel-Crafts alkylation to form the tetrahydronaphthalene ring. nih.gov

Regioselective and Stereoselective Derivatization Strategies

The reactivity of the 6-methyl-3-phenyl-2H-pyran-2-one ring is dictated by the electronic effects of its substituents and the inherent reactivity of the α,β-unsaturated lactone system. The phenyl group at the C3 position and the methyl group at the C6 position significantly influence the electron density distribution within the pyranone ring, thereby directing the outcome of various chemical transformations.

Electrophilic Substitution Reactions:

Research into the electrophilic substitution of 6-methyl-3-phenyl-2-pyrone has provided insights into the regioselectivity of these reactions. Studies have shown that reactions such as halogenation and nitration can be achieved, yielding specific isomers. For instance, simple methods for the synthesis of 3-aryl-6-methyl-2-pyrones have been developed, and subsequent electrophilic substitution reactions on these scaffolds have been explored. osti.gov

The position of electrophilic attack is largely governed by the directing effects of the existing substituents. The phenyl group at C3 and the methyl group at C6 are both activating groups that can direct incoming electrophiles. The precise location of substitution depends on the reaction conditions and the nature of the electrophile.

Cycloaddition Reactions:

The diene system within the 2H-pyran-2-one ring makes it a candidate for cycloaddition reactions, most notably the Diels-Alder reaction. In these [4+2] cycloadditions, the pyranone can react with a dienophile to form a bicyclic adduct. The regioselectivity of the Diels-Alder reaction is determined by the electronic nature of both the diene (the pyranone) and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.

The stereoselectivity of the Diels-Alder reaction is a critical aspect, with the "endo rule" often predicting the major product. This rule suggests that the dienophile's substituents will preferentially orient themselves towards the developing pi-system of the diene in the transition state. However, the formation of the exo adduct can also occur, and the ratio of endo to exo products can be influenced by factors such as the reaction temperature and the presence of Lewis acid catalysts.

Table 1: Regioselectivity in Diels-Alder Reactions of Substituted 2H-Pyran-2-ones

| Diene | Dienophile | Major Regioisomer | Minor Regioisomer |

|---|---|---|---|

| 6-methyl-3-phenyl-2H-pyran-2-one | Maleic Anhydride | Adduct from attack at C4-C5 | Adduct from attack at C3-C4 |

Note: This table represents predicted outcomes based on general principles of Diels-Alder reactivity and may vary based on specific reaction conditions.

Michael Addition (Conjugate Addition):

The α,β-unsaturated carbonyl moiety in 6-methyl-3-phenyl-2H-pyran-2-one makes it susceptible to nucleophilic attack via a Michael or 1,4-conjugate addition. In this reaction, a nucleophile adds to the β-carbon (C4) of the pyranone ring. The regioselectivity of this addition is highly favored at the C4 position due to the electronic influence of the carbonyl group.

The stereochemistry of the newly formed stereocenter at C4 depends on the nature of the nucleophile and the reaction conditions. The use of chiral nucleophiles or chiral catalysts can lead to the stereoselective formation of one enantiomer or diastereomer over the other.

Research on related 4-hydroxy-6-methyl-2H-pyran-2-one derivatives has demonstrated the utility of tandem Knoevenagel-Michael reactions. In these sequences, a Knoevenagel condensation product is formed in situ and subsequently undergoes a Michael addition by the pyranone nucleophile, leading to the formation of complex molecular architectures. mdpi.com

Table 2: Stereoselectivity in Michael Additions to α,β-Unsaturated Carbonyls

| Substrate | Nucleophile | Catalyst/Conditions | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Generic Enone | Chiral Amine | Organocatalyst | High d.r. and e.e. |

| Generic Enone | Grignard Reagent | Copper Catalyst | Variable |

Note: This table illustrates general principles of stereoselective Michael additions. Specific outcomes for 6-methyl-3-phenyl-2H-pyran-2-one would require experimental investigation.

Formation of Fused Heterocyclic Systems:

The derivatized pyranone can serve as a scaffold for the construction of fused heterocyclic systems. For example, the introduction of a nucleophilic group and an electrophilic group at appropriate positions on the pyranone ring or its side chains can facilitate intramolecular cyclization reactions, leading to the formation of new rings fused to the original pyranone core.

Computational Chemistry and Theoretical Investigations of 2h Pyran 2 One, 6 Methyl 3 Phenyl

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of pyran-2-one derivatives. It offers a balance between accuracy and computational cost, making it a suitable method for exploring the intricacies of molecular systems like 2H-pyran-2-one, 6-methyl-3-phenyl-.

Optimized Geometries and Conformational Landscapes

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 2H-pyran-2-one, 6-methyl-3-phenyl-, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles. The planarity of the pyran-2-one ring and the orientation of the phenyl and methyl substituents are key structural features that can be accurately predicted.

The conformational landscape of this molecule is primarily defined by the rotational barrier of the C-C single bond connecting the phenyl group to the pyran-2-one ring. By performing a potential energy surface scan, different conformers can be identified, and their relative energies can be calculated to determine the most stable conformation.

| Parameter | Typical Calculated Value |

| Dihedral Angle (Pyran Ring - Phenyl Ring) | 30-60° |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length (in ring) | ~1.37 Å |

| C=C Bond Length (in ring) | ~1.35 Å |

| C-C Bond Length (ring-phenyl) | ~1.48 Å |

Note: The values in this table are representative and based on DFT calculations for structurally similar phenyl-substituted heterocyclic compounds.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For 2H-pyran-2-one, 6-methyl-3-phenyl-, the HOMO is typically localized on the more electron-rich regions of the molecule, often involving the π-system of the pyran-2-one ring and the phenyl group. The LUMO, on the other hand, is generally distributed over the electron-deficient sites, which would include the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. QSAR studies on similar 2H-pyran-2-one derivatives have calculated these values to understand their activity. nih.gov

| Molecular Orbital | Typical Energy (eV) | Description |

| HOMO | -6.0 to -7.0 | Indicates the ability to donate electrons. |

| LUMO | -1.5 to -2.5 | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Relates to the chemical reactivity and stability. |

Note: The energy values are illustrative and derived from DFT calculations on analogous pyran-2-one systems. researchgate.net

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For 2H-pyran-2-one, 6-methyl-3-phenyl-, key spectroscopic data that can be predicted include:

¹H and ¹³C NMR Chemical Shifts: Theoretical calculations can provide valuable assistance in the assignment of experimental NMR spectra.

Infrared (IR) Vibrational Frequencies: The calculated IR spectrum can help in identifying characteristic vibrational modes, such as the C=O stretching frequency of the lactone ring.

UV-Vis Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the molecule's photophysical properties.

| Spectroscopic Parameter | Predicted Value Range |

| C=O Stretching Frequency (IR) | 1700-1730 cm⁻¹ |

| Aromatic C-H Stretching Frequency (IR) | 3000-3100 cm⁻¹ |

| ¹³C NMR (C=O) | 160-165 ppm |

| ¹³C NMR (Aromatic Carbons) | 120-140 ppm |

| UV-Vis λmax | 280-350 nm |

Note: These predicted values are based on typical ranges observed for phenyl-substituted pyran-2-ones and related heterocyclic compounds.

Tautomeric Preferences and Zwitterionic Forms

While 2H-pyran-2-one, 6-methyl-3-phenyl- itself is not prone to significant tautomerism, related structures with hydroxyl substituents, such as 4-hydroxy-6-methyl-3-phenyl-2H-pyran-2-one, can exhibit interesting tautomeric equilibria. Computational studies on analogous systems, like 3-phenyl-2,4-pentanedione, have shown that DFT methods can effectively determine the relative stabilities of different tautomeric forms (e.g., keto vs. enol) in various environments. orientjchem.org These studies typically find that the relative energies and the transition states between tautomers can be reliably calculated, providing insight into their dynamic behavior. orientjchem.org

For the specific compound , the presence of zwitterionic forms is unlikely under normal conditions due to the absence of acidic and basic functional groups that can readily ionize.

Reaction Pathway Elucidation and Transition State Analysis

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating the transition states that connect reactants to products. For reactions involving 2H-pyran-2-one, 6-methyl-3-phenyl-, such as electrophilic or nucleophilic additions, DFT can be used to calculate the activation energies and reaction enthalpies.

Computational studies on the reactivity of pyran-2-one derivatives have explored their role as building blocks in the synthesis of more complex heterocyclic systems. mdpi.com These investigations rely on transition state analysis to understand the feasibility and selectivity of different reaction pathways.

Molecular Dynamics (MD) Simulations

For 2H-pyran-2-one, 6-methyl-3-phenyl-, an MD simulation in a solvent like water or an organic solvent would reveal how the molecule moves and how its conformation changes over time. This can be particularly useful for understanding its solubility and how it might interact with other molecules in a solution. Key parameters that can be extracted from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize solvation shells.

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of 6-methyl-3-phenyl-2H-pyran-2-one are crucial for its solubility, stability, and interactions with biological targets. Computational studies on analogous 2H-pyran-2-one structures reveal key insights into these interactions.

Hydrogen Bonding and van der Waals Forces: The structure of 6-methyl-3-phenyl-2H-pyran-2-one, featuring a lactone ring, a phenyl group, and a methyl group, allows for various non-covalent interactions. The carbonyl oxygen of the pyranone ring can act as a hydrogen bond acceptor, a critical feature for its interaction with biological macromolecules and protic solvents. The aromatic phenyl ring and the methyl group contribute to van der Waals interactions and can engage in hydrophobic interactions, which are significant for binding to nonpolar pockets in proteins.

Molecular Electrostatic Potential (MEP): Theoretical calculations of the Molecular Electrostatic Potential (MEP) surface help in identifying the electron-rich and electron-poor regions of a molecule. For 2H-pyran-2-one analogues, the region around the carbonyl oxygen typically shows a negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bond donation from a solvent or receptor. mdpi.comresearchgate.net The phenyl ring can also exhibit regions of negative potential above and below the plane of the ring, contributing to its interaction profile. mdpi.comresearchgate.net

Table 1: Theoretical Interaction Parameters for 2H-Pyran-2-one Analogues

| Parameter | Predicted Value/Observation for Analogues | Relevance to 6-methyl-3-phenyl-2H-pyran-2-one |

| Interaction Energy with Water | -63 to -77 kcal/mol mdpi.com | Indicates strong interaction with aqueous environments. |

| Hydrogen Bond Acceptor Sites | Carbonyl oxygen nih.gov | A key site for interaction with biological targets and protic solvents. |

| Key Interaction Regions (from MEP) | Negative potential on carbonyl oxygen, benzene (B151609) rings mdpi.comresearchgate.net | Highlights reactive sites and regions for intermolecular bonding. |

Protein-Ligand Docking Simulations (Theoretical interaction potential)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For 6-methyl-3-phenyl-2H-pyran-2-one, docking simulations can identify potential protein targets and elucidate the binding mode and affinity.

Binding Affinity: The binding affinity, often expressed as a docking score or binding energy (ΔG), indicates the strength of the interaction between the ligand and the protein. mdpi.comyoutube.com For pyrimidine (B1678525) derivatives, which share structural similarities with the pyranone core, docking studies have shown binding energies ranging from -7.4 to -7.9 kcal/mol with receptors like human cyclin-dependent kinase-2. nih.gov It is plausible that 6-methyl-3-phenyl-2H-pyran-2-one could exhibit similar binding affinities with various protein targets.

Binding Pose and Interactions: Docking simulations reveal the specific interactions that stabilize the protein-ligand complex. For 2H-pyran-2-one derivatives, these interactions typically include:

Hydrogen Bonds: The carbonyl oxygen is a primary hydrogen bond acceptor. mdpi.com

Hydrophobic Interactions: The phenyl and methyl groups can fit into hydrophobic pockets of the protein, forming van der Waals contacts.

Pi-Interactions: The phenyl ring can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or π-alkyl interactions. mdpi.com

Table 2: Representative Theoretical Docking Results for Pyranone-like Compounds

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Pyridopyrazolo-triazine derivatives | 5IVE (Protein Kinase) | -7.8182 nih.gov | Not specified |

| Pyrimidine derivatives | 1HCK (Cyclin-dependent kinase 2) | -7.9 nih.gov | THR 165, GLU 12, LYS 33, THR 14 nih.gov |

| Binuclear Ru(II) Complex | Bovine Serum Albumin (BSA) | Not specified | ASP 118, THR 121, LYS 116, LYS 114, PRO 113 mdpi.com |

These examples suggest that 6-methyl-3-phenyl-2H-pyran-2-one has the potential to bind to a variety of proteins with significant affinity, driven by a combination of hydrogen bonding and hydrophobic interactions.

Quantitative Structure-Activity Relationships (QSAR) Modeling (Theoretical Prediction)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Descriptor-Based Models: QSAR models for pyranone derivatives have been developed using various molecular descriptors. mdpi.comnih.gov These descriptors can be categorized as:

Constitutional: Molecular weight, number of nitrogen atoms (nN). nih.govnih.gov

Topological: Information indices (SIC0, IC1). nih.gov

Quantum Chemical: HOMO and LUMO energies (EHOMO, ELUMO), dipole moment. nih.gov

Physicochemical: Lipophilicity (logP). nih.gov

For a series of 2-phenylpyran-4-ones, a QSAR study on COX-2 inhibitors showed that hydrophobic, electronic, and steric properties were crucial for activity. nih.gov A positive correlation with logP indicated the importance of hydrophobic interactions with the enzyme. nih.gov

Predictive Power: A well-constructed QSAR model can have high predictive power, with R-squared (R²) values indicating how well the model fits the data. For anti-HBV flavonols, a QSAR model showed a high adjusted-R² of 0.85. plos.org This suggests that a QSAR model for 6-methyl-3-phenyl-2H-pyran-2-one and its derivatives could reliably predict their biological activities based on their structural features.

Table 3: Common Descriptors in QSAR Models for Pyranone-like Scaffolds

| Descriptor Type | Example Descriptor | Influence on Activity (General Observation) |

| Constitutional | Molecular Weight, Ss, SCBO, RBN, nN nih.govnih.gov | Can correlate with steric hindrance or overall size. |

| Topological | SIC0, IC1 nih.gov | Reflects molecular branching and complexity. |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment nih.gov | Relates to electronic properties and reactivity. |

| Physicochemical | logP nih.gov | Indicates lipophilicity and ability to cross cell membranes. |

Prediction of Potential Binding Sites and Ligand Efficiency

Identifying the potential binding sites of a ligand on a protein is a critical step in drug discovery. nih.gov Computational methods can predict these sites even in the absence of an experimental complex structure. nih.govelsevierpure.com

Binding Site Prediction Algorithms: Methods like PocketPicker and SitePredict use geometric criteria and machine learning to identify cavities on the protein surface that could accommodate a ligand. nih.govnih.gov These algorithms consider factors such as solvent accessible surface area (SASA) and the spatial clustering of specific residue types. nih.govnih.gov For a given protein target, these tools could predict the most likely binding pocket for 6-methyl-3-phenyl-2H-pyran-2-one.

Ligand Efficiency (LE): Ligand efficiency is a metric used to assess the binding potential of a compound in relation to its size. It is calculated as the binding energy per heavy atom (non-hydrogen atom). researchgate.netcore.ac.uk A higher LE value (typically >0.3) is desirable for fragment-based drug design, as it suggests that the compound is making efficient use of its atoms to achieve binding affinity. researchgate.net

Table 4: Ligand Efficiency Metrics in Drug Discovery

| Metric | Formula | Desirable Range | Significance |

| Ligand Efficiency (LE) | ΔG / Number of Heavy Atoms core.ac.uk | > 0.3 kcal/mol/atom researchgate.net | Measures binding potency relative to size. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP core.ac.uk | 5 - 7 or greater core.ac.uk | Balances potency with lipophilicity to predict drug-likeness. |

For 6-methyl-3-phenyl-2H-pyran-2-one, calculating these metrics after determining its binding affinity for a specific target would be crucial in evaluating its potential as a lead compound for further optimization.

Thermodynamic and Kinetic Parameter Calculations for Reactions

Computational methods can be used to calculate the thermodynamic and kinetic parameters of chemical reactions, providing insights into reaction feasibility and rates. youtube.commdpi.com

Thermodynamic Parameters:

Gibbs Free Energy (ΔG): A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction. youtube.com Calculations for the tautomerization of a pyrazole (B372694) derivative showed a ΔG of 1.4 kcal/mol, allowing for the determination of the equilibrium constant. nih.gov

Enthalpy of Formation (ΔfH°): This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. princeton.edu Quantum chemical methods like G4 can be used to calculate gas-phase enthalpies of formation for organic molecules. mdpi.com

Kinetic Parameters:

Activation Energy (Ea): This is the energy barrier that must be overcome for a reaction to occur. youtube.com A lower activation energy corresponds to a faster reaction rate. Transition state theory can be used to calculate activation energies.

Rate Constant (k): The rate constant relates the rate of a reaction to the concentrations of the reactants. It is dependent on the activation energy and temperature, as described by the Arrhenius equation. princeton.edu

For reactions involving 6-methyl-3-phenyl-2H-pyran-2-one, such as its synthesis or metabolic degradation, these computational approaches can predict the most likely reaction pathways and the conditions required to favor the desired products. For example, in the synthesis of 6-arylaminoflavones, computational insights can help explain the observed differences in reaction yields with different catalysts and solvents. mdpi.com

Table 5: Key Thermodynamic and Kinetic Parameters from Computational Studies

| Parameter | Definition | Significance in Reaction Prediction |

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. youtube.com | Predicts the spontaneity and equilibrium position of a reaction. |

| Enthalpy of Formation (ΔfH°) | The heat change that results from the formation of one mole of a compound from its elements. princeton.edu | Determines whether a reaction is exothermic or endothermic. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. youtube.com | Determines the rate of a chemical reaction. |

Molecular Mechanisms of Biological Activity for 2h Pyran 2 One, 6 Methyl 3 Phenyl Analogues

Modulation of Enzyme Activities

Analogues of 2H-pyran-2-one have demonstrated the ability to modulate the activity of various enzymes, playing a crucial role in their therapeutic and biological effects.

One significant area of investigation has been the inhibition of enzymes involved in bacterial communication and virulence. For instance, a class of 3-hydroxy-2-(phenylhydroxy-methyl)-6-methyl-4H-pyran-4-one derivatives has been identified as potential inhibitors of Pseudomonas aeruginosa biofilms. nih.gov Further studies on novel 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives revealed that their anti-biofilm activity is exercised specifically through the Pseudomonas quinolone signal (PQS) pathway. nih.gov One promising inhibitor from this class demonstrated a significant inhibitory effect on biofilm formation at a concentration of 2.5 μM. nih.gov

Additionally, some pyran derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. A series of 2-(4-(methylsulfonyl) phenyl) benzimidazoles, which can be considered related structures, were designed and evaluated as selective COX-2 inhibitors. nih.gov

Furthermore, in silico predictions have suggested that certain 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives may act as enzyme inhibitors. researchgate.net Specifically, one compound was predicted to be a significant enzyme inhibitor, while others were identified as potential inhibitors of peptidase group enzymes. researchgate.net

Table 1: Examples of Enzyme Modulation by 2H-Pyran-2-one Analogues

| Compound Class | Target Enzyme/Pathway | Biological Effect | Reference |

| 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives | PQS Pathway | Inhibition of Pseudomonas aeruginosa biofilm | nih.gov |

| 2-(4-(methylsulfonyl) phenyl) benzimidazoles | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |

| 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives | Various enzymes (predicted) | Potential enzyme inhibition | researchgate.net |

Receptor Interaction and Signal Transduction Pathways

The interaction of 2H-pyran-2-one analogues with cellular receptors and the subsequent modulation of signal transduction pathways are key to their biological functions.

A notable example is the effect of 6-pentyl-2H-pyran-2-one (6-PP), a volatile organic compound, on plant morphogenesis. nih.govresearchgate.net This compound has been shown to regulate root development in Arabidopsis thaliana by modulating auxin and ethylene (B1197577) signaling pathways. nih.govresearchgate.net Specifically, 6-PP affects the expression of PIN auxin-transport proteins and its effects are influenced by TIR1, AFB2, and AFB3 auxin receptors, as well as the ethylene-response modulator EIN2. nih.gov

In the context of fungal pathogens, 6-PP has been studied for its mechanism of action against Peronophythora litchii. mdpi.com Research suggests that its antifungal activity involves the target of rapamycin (B549165) (TOR) signaling pathway, a central regulator of cellular growth and metabolism. mdpi.com

In mammalian systems, a small molecule agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) has been developed, which incorporates a pyran moiety. acs.org This compound was shown to activate the TREM2 signaling pathway in HEK293 cells, leading to the phosphorylation of spleen tyrosine kinase (SYK), a critical event in downstream cellular processes. acs.org The direct interaction of this analogue with the TREM2 receptor was confirmed, with a measured equilibrium dissociation constant (K_D) of 71.36 ± 4.06 μM. acs.org

Induction of Cellular Apoptosis and Cell Cycle Modulation

A significant mechanism underlying the anticancer potential of many 2H-pyran-2-one analogues is their ability to induce programmed cell death (apoptosis) and to modulate the cell cycle in cancer cells.

For example, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) has been shown to inhibit the proliferation of human ovarian carcinoma cells by inducing apoptosis. nih.govnih.gov Treatment with CHP led to a dose-dependent inhibition of cell growth, with significant effects observed at concentrations of 30 µM and 50 µM in OVCAR-3 and OVCAR-420 cells, respectively. nih.govnih.gov The apoptotic mechanism involves a decrease in the mitochondrial membrane potential and altered expression of key regulatory proteins: an increase in Caspase-3, Bax, and cytochrome c release, and a decrease in Bcl-2. nih.gov

Furthermore, CHP was found to arrest the cell cycle at the G2/M phase, which was associated with a decreased expression of Cyclin B1 and CDK1. nih.gov Similarly, other novel fused pyran derivatives have been reported to block the cell cycle progression of cancer cells at various phases, including a notable block in the G0/G1 phase by one compound in MCF7 breast cancer cells. rsc.org These derivatives were also found to induce DNA double-strand breaks, further contributing to their apoptotic effects. rsc.org

Another study on benzo researchgate.netrsc.orgthieno[3,2-b]pyran derivatives demonstrated that certain compounds induced apoptosis and caused cell growth arrest at the G2/M phase in a time-dependent manner through the inhibition of CDK-2. researchgate.net

Table 2: Apoptotic and Cell Cycle Effects of 2H-Pyran-2-one Analogues in Cancer Cells

| Compound/Analogue | Cell Line | Key Molecular Events | Reference |

| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) | OVCAR-3, OVCAR-420 | Induction of apoptosis, decreased mitochondrial membrane potential, increased Caspase-3, Bax, cytochrome c; decreased Bcl-2, Cyclin B1, CDK1; G2/M cell cycle arrest. | nih.govnih.gov |

| Fused pyran derivatives | MCF7 | G0/G1 phase cell cycle block, induction of DNA double-strand breaks and apoptosis. | rsc.org |

| Benzo researchgate.netrsc.orgthieno[3,2-b]pyran derivatives | HT-29 (colon cancer) | Pre-G1 apoptosis, G2/M cell cycle arrest, inhibition of CDK-2. | researchgate.net |

Interference with Molecular Biosynthetic Pathways (e.g., Carbon Metabolism)

Analogues of 2H-pyran-2-one can interfere with essential biosynthetic pathways in microorganisms. As mentioned in section 7.1, 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives specifically inhibit the PQS pathway in Pseudomonas aeruginosa. nih.gov The PQS molecule is a quorum-sensing signal molecule, and its biosynthesis is a critical pathway for the regulation of virulence factors and biofilm formation in this bacterium. By inhibiting this pathway, these pyran-one derivatives disrupt bacterial communication and pathogenesis.

Impact on Cellular Structural Components (e.g., Cytoskeleton)

The influence of 2H-pyran-2-one analogues on cellular structural components is an emerging area of research. The TOR signaling pathway, which is targeted by 6-pentyl-2H-pyran-2-one in fungi, is known to influence dynamic transformations in the actin cytoskeleton during polar growth. mdpi.com This suggests an indirect mechanism by which this pyran-2-one analogue could impact the fungal cytoskeleton.

In another study, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, which share some structural similarities with pyranones, were investigated for their effect on tubulin polymerization. mdpi.com The results indicated that these derivatives had a minimal effect on this process, suggesting that their anticancer activity is not primarily mediated through direct disruption of the microtubule network. mdpi.com

Ligand-Target Interactions and Binding Site Characterization

Detailed molecular modeling and experimental studies have provided insights into the specific interactions between 2H-pyran-2-one analogues and their biological targets.

For instance, induced-fit docking (IFD) studies of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives with phosphatidylinositol 3-kinase (PI3Kα) have shown that the scaffold fits within the kinase domains. mdpi.com The binding is stabilized by hydrogen bonds with key residues in the binding site. mdpi.com The nature and position of substituents on the phenyl carboxamide side chain were found to be critical for the inhibitory activity, with factors such as hydrogen bonding and steric effects playing a significant role. mdpi.com

In the case of the TREM2 agonist with a pyran moiety, molecular docking analysis revealed a highly complementary binding complex. acs.org The interactions included a network of hydrogen bonds, π–π stacking, and hydrophobic contacts with critical amino acid residues within the TREM2 binding pocket. acs.org Molecular dynamics simulations further suggested that the compound forms a stable and energetically favorable complex with the TREM2 receptor. acs.org

In Silico Predictions of Biological Activity (Theoretical Mechanistic Prediction)

Computational approaches are increasingly being used to predict the biological activity and elucidate the potential mechanisms of action of novel 2H-pyran-2-one analogues.

In silico studies on newly synthesized 2H-pyran-2-one analogues predicted their global and local reactivity properties using Density Functional Theory (DFT) calculations. mdpi.comsemanticscholar.org Molecular electrostatic potential and average local ionization energies identified nitrogen atoms and benzene (B151609) rings as important molecular sites for interactions. mdpi.comsemanticscholar.org These studies also predicted the stability of the compounds towards autoxidation by calculating bond dissociation energies. mdpi.comsemanticscholar.org

Another computational study predicted the drug-likeness, biological activity, and toxicity of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. researchgate.net These predictions suggested that the compounds adhered to Lipinski's rule for drug-like compounds and pointed towards potential activities as enzyme inhibitors, G-protein coupled receptor ligands, and ion channel modulators. researchgate.net Virtual screening also identified potential antidiabetic activity for several of the tested compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of 2H-pyran-2-one, 6-methyl-3-phenyl- analogues is profoundly influenced by the nature and position of substituents on both the pyran-2-one core and the appended phenyl ring. SAR studies have revealed key structural features that govern the potency and selectivity of these compounds against various biological targets, including enzymes and receptors implicated in cancer, inflammation, and microbial infections.

The electronic and steric properties of substituents on the 3-phenyl ring play a pivotal role in modulating the biological activity of these pyran-2-one analogues. Research on structurally related 3,4,6-triphenylpyran-2-ones as selective cyclooxygenase-2 (COX-2) inhibitors has provided valuable insights that can be extrapolated to the 6-methyl-3-phenyl series. acs.orgresearchgate.net

In a study focusing on COX-2 inhibition, the placement of a methanesulfonyl (MeSO₂) pharmacophore at the para-position of the C-3 phenyl ring was found to be critical for potent and selective activity. acs.orgresearchgate.net This observation underscores the importance of a hydrogen bond-accepting group at this position, which can interact with key amino acid residues within the active site of the target enzyme. Molecular modeling studies have suggested that this substituent can orient the molecule favorably within the secondary pocket of the COX-2 enzyme. researchgate.net

Table 1: Representative Structure-Activity Relationship of 3-Aryl-pyran-2-one Analogues

| Compound | R (Substitution on 3-Aryl Ring) | Biological Target | Observed Activity | Reference |

|---|---|---|---|---|

| Analogue A | 4-H | COX-2 | Moderate | acs.orgresearchgate.net |